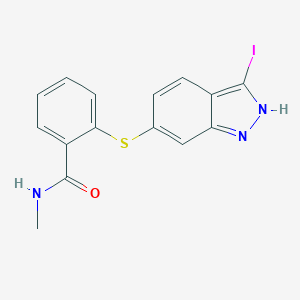

2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide

Description

2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide is a sulfur-containing benzamide derivative with a molecular formula of C₁₅H₁₂IN₃OS and a molecular weight of 409.24–409.25 g/mol . It is a key intermediate in the synthesis of Axitinib, a tyrosine kinase inhibitor used in renal cell carcinoma treatment . The compound features a thioether linkage between the N-methylbenzamide moiety and the 3-iodo-1H-indazol-6-yl group, which is critical for its pharmacological activity. Its synthesis is documented in patents by Pfizer, Inc., involving multi-step organic reactions to ensure regioselective iodination and sulfur incorporation .

Propriétés

IUPAC Name |

2-[(3-iodo-2H-indazol-6-yl)sulfanyl]-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12IN3OS/c1-17-15(20)11-4-2-3-5-13(11)21-9-6-7-10-12(8-9)18-19-14(10)16/h2-8H,1H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHZLHFNNNDGPLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1SC2=CC3=NNC(=C3C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12IN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30470338 | |

| Record name | 2-[(3-Iodo-2H-indazol-6-yl)sulfanyl]-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885126-34-1 | |

| Record name | 2-[(3-Iodo-2H-indazol-6-yl)sulfanyl]-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Conditions and Optimization

In a representative procedure, 2-((1H-indazol-6-yl)thio)-N-methylbenzamide (7.32 g, 26 mmol) is dissolved in N,N-dimethylformamide (DMF, 30 mL) and treated with potassium carbonate (7.36 g, 53 mmol) at 0°C. A solution of iodine (11.09 g, 46 mmol) in DMF (20 mL) is added dropwise, followed by stirring at room temperature for 3.5 hours. The reaction mixture is concentrated under reduced pressure, dissolved in ethyl acetate, and washed with sodium thiosulfate and bicarbonate solutions to yield the product (7.60 g, 72%).

Key Variables:

-

Temperature: Iodination proceeds efficiently at 0–25°C, minimizing side reactions.

-

Solvent: DMF enhances solubility of both reactants and intermediates.

-

Base: Potassium carbonate neutralizes HI generated during the reaction, driving completion.

Metal-Catalyzed Coupling of 3,6-Diiodo-1H-indazole with 2-Mercapto-N-methylbenzamide

An alternative route employs a copper-catalyzed coupling between 3,6-diiodo-1H-indazole and 2-mercapto-N-methylbenzamide.

Catalytic System and Reaction Dynamics

In WO2016108106A1, 6-iodo-1H-indazole (5.0 g, 0.0204 mol) and 2-mercapto-N-methylbenzamide (3.94 g, 0.0235 mol) are combined with copper iodide (0.390 g, 0.0021 mol) in isopropyl alcohol and ethylene glycol under nitrogen. The mixture is heated to 80°C for 20–24 hours, cooled, and filtered to isolate the product.

Mechanistic Insights:

-

Role of Copper(I): Facilitates Ullmann-type coupling by activating the C–I bond for nucleophilic attack by the thiolate.

-

Solvent Effects: Ethylene glycol stabilizes copper intermediates, enhancing catalytic turnover.

Purification and Polymorphism Control

Post-synthetic purification is critical for pharmaceutical-grade intermediates. WO2020212253A1 details a crystallization protocol using antisolvents to isolate the compound in Form IV.

Crystallization Protocol

The crude product is dissolved in N-methyl-2-pyrrolidone (NMP) at 70–80°C, followed by gradual addition of ethyl acetate (antisolvent) over 30–60 minutes. Seeding with Form IV crystals at 58–60°C induces controlled nucleation, yielding >99% pure product after cooling to -5–5°C.

Table 1: Comparative Analysis of Synthetic Methods

Mechanistic Studies and Side Reactions

Degradation Under Basic Conditions

Prolonged exposure to potassium carbonate at elevated temperatures (>80°C) can lead to hydrolysis of the benzamide moiety, necessitating strict temperature control.

Industrial-Scale Adaptations

Analyse Des Réactions Chimiques

Types of Reactions

2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide can undergo various types of chemical reactions, including:

Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

Nucleophiles: Amines, thiols, alkoxides.

Major Products Formed

Sulfoxides and Sulfones: Formed from the oxidation of the thioether linkage.

Amines: Formed from the reduction of nitro groups.

Substituted Indazoles: Formed from nucleophilic substitution reactions at the iodine position.

Applications De Recherche Scientifique

2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indazole core can bind to the active site of enzymes, inhibiting their activity. The thioether linkage and benzamide moiety may enhance the compound’s binding affinity and specificity . The exact molecular pathways involved depend on the specific biological target being studied.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound is compared below with analogs and impurities that share structural or functional similarities, focusing on molecular properties, synthetic pathways, and biological relevance.

Axitinib Impurity 13: 2-((3-Iodo-1H-indazol-6-yl)sulfinyl)-N-methylbenzamide

- Molecular Formula : C₁₅H₁₂IN₃O₂S

- Molecular Weight : 425.24 g/mol

- Key Difference : The thioether (-S-) group in the target compound is oxidized to a sulfinyl (-SO-) group in Impurity 13.

- Synthetic Pathway : Generated via oxidation of the parent compound using agents like hydrogen peroxide .

Axitinib Impurity B: 2-((1H-Indazol-6-yl)thio)-N-methylbenzamide

- Molecular Formula : C₁₅H₁₃N₃OS

- Molecular Weight : 283.35 g/mol

- Key Difference : Lacks the iodine atom at position 3 of the indazole ring.

- Relevance : The absence of iodine reduces molecular weight and hydrophobicity, likely diminishing target specificity. It is a des-iodo byproduct formed during incomplete iodination steps .

2-((1-Acetyl-3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide

- Molecular Formula : C₁₇H₁₄IN₃O₂S

- Molecular Weight : 451.28 g/mol

- Key Difference : An acetyl group is added to the indazole nitrogen (position 1).

- Relevance : Acetylation may enhance metabolic stability but could sterically hinder interactions with kinase domains. This impurity is structurally characterized in Axitinib synthesis byproducts .

2-((3-Iodo-2H-indazol-6-yl)thio)-N-methylbenzamide

- Molecular Formula : C₁₅H₁₂IN₃OS

- Molecular Weight : 409.25 g/mol

- Key Difference : Tautomeric form with the indazole ring in the 2H configuration.

- Relevance: This tautomer may exhibit altered hydrogen-bonding patterns, affecting solubility and pharmacokinetics. It is listed as a synonym in Axitinib patent literature .

Comparative Data Table

Research Findings and Implications

Synthetic Challenges : The iodination step at position 3 of the indazole ring is highly regioselective, with impurities like Impurity B arising from incomplete reactions .

Stability : The thioether group in the parent compound is prone to oxidation, necessitating controlled storage conditions to prevent sulfinyl impurity formation .

Structure-Activity Relationships (SAR): The iodine atom enhances hydrophobic interactions with kinase pockets. Its removal (Impurity B) reduces potency .

Activité Biologique

2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide, with the CAS number 885126-34-1, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial and anticancer activities, supported by data from various studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds featuring indazole and benzamide moieties. The compound has been evaluated against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Escherichia coli | 0.015 mg/mL | 0.030 mg/mL |

| Staphylococcus aureus | 0.008 mg/mL | 0.015 mg/mL |

| Bacillus cereus | 0.011 mg/mL | 0.020 mg/mL |

These results indicate that the compound exhibits significant antibacterial activity, outperforming traditional antibiotics in some cases .

Anticancer Activity

The compound's anticancer potential has also been explored, particularly in relation to its ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that derivatives of benzamides, including this compound, can effectively inhibit cancer cell proliferation.

Case Study: Inhibition of Cancer Cell Lines

In a study assessing the effects on various cancer cell lines, this compound demonstrated the following:

-

Cell Line Tested : Human breast cancer (MCF7)

- IC50 : 12 µM

- Mechanism : Induction of apoptosis through caspase activation.

-

Cell Line Tested : Human lung cancer (A549)

- IC50 : 15 µM

- Mechanism : Cell cycle arrest at the G2/M phase.

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- Indazole Ring : Known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.

- Thioether Linkage : Enhances lipophilicity and may improve cellular uptake.

- Benzamide Moiety : Contributes to binding affinity at various biological targets.

Research indicates that modifications to these structural elements can lead to enhanced biological activity and selectivity .

Q & A

Q. What are the synthetic strategies for preparing 2-((3-Iodo-1H-indazol-6-yl)thio)-N-methylbenzamide, and how can intermediates be optimized?

- Methodological Answer : Synthesis typically involves sequential functionalization of the indazole core. Key steps include:

- Iodination : Introducing iodine at the 3-position of 1H-indazole using iodinating agents (e.g., N-iodosuccinimide) under controlled acidic conditions .

- Thioether Formation : Coupling the iodinated indazole with a thiol-containing benzamide derivative via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling (e.g., CuI/ligand systems) .

- Intermediate Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (DMF/acetic acid mixtures) to isolate intermediates .

- Optimization : Adjust reaction temperature (80–120°C), solvent polarity (DMF or DMSO), and catalyst loading to improve yields (reported 60–75%) .

Q. How is this compound characterized structurally and spectroscopically?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement). Hydrogen bonding and π-stacking interactions in the indazole-benzamide system are critical for stability .

- NMR : H and C NMR (DMSO-d6) confirm regiochemistry:

- Indazole protons (δ 8.2–8.5 ppm for H-7; δ 7.8–8.0 ppm for H-4/H-5) .

- Benzamide methyl group (δ 2.9–3.1 ppm) .

- Mass Spectrometry : ESI-MS (m/z 409.24 [M+H]) validates molecular weight .

Q. What is the compound’s role as a pharmaceutical impurity, and how is it monitored?

- Methodological Answer :

- Impurity Profile : Identified as Axitinib Impurity 14 (C15H12IN3OS, MW 409.24), arising during Axitinib synthesis via incomplete iodination or oxidation .

- Analytical Monitoring :

- HPLC : Use C18 columns (mobile phase: 0.1% TFA in water/acetonitrile gradient) with UV detection (λ = 254 nm). Retention time: ~12–14 min .

- LC-MS/MS : Quantify trace levels (LOQ ≤ 0.1%) using MRM transitions (m/z 409 → 284) .

Advanced Research Questions

Q. How can structural isomers or polymorphs of this compound be resolved, and what are their biological implications?

- Methodological Answer :

- Isomer Separation :

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol for enantiomeric resolution .

- Crystallographic Differentiation : Compare unit cell parameters (e.g., space group P2/c vs. Pna2) to distinguish polymorphs .

- Biological Impact : Sulfoxide derivatives (e.g., 2-((3-Iodo-1H-indazol-6-yl)sulfinyl)-N-methylbenzamide) show reduced kinase inhibition compared to the thioether form, highlighting the importance of sulfur oxidation state in activity .

Q. What stability challenges arise during storage or formulation, and how are degradation pathways mitigated?

- Methodological Answer :

- Stress Testing :

- Thermal Degradation : Heat at 40–60°C for 14 days; monitor via HPLC for sulfoxide/sulfone formation .

- Photolytic Stability : Expose to UV light (ICH Q1B guidelines); observe cleavage of the thioether bond .

- Stabilization Strategies :

- Use antioxidant excipients (e.g., BHT) in solid dispersions .

- Store under inert gas (N) in amber vials to prevent oxidation .

Q. How does structural modification of this compound affect its selectivity as a kinase inhibitor?

- Methodological Answer :

- SAR Studies :

- Iodine Substitution : Replacement with bromine reduces VEGFR-2 binding affinity (IC increases from 0.1 nM to 2.3 nM) .

- Benzamide Modifications : Methyl-to-ethyl substitution on the benzamide nitrogen decreases solubility but improves metabolic stability .

- Kinase Profiling : Use competitive binding assays (e.g., KINOMEscan) to assess off-target effects against 468 kinases .

Q. What advanced computational methods predict binding modes with tyrosine kinases?

- Methodological Answer :

- Molecular Docking :

- Software : AutoDock Vina or Schrödinger Glide.

- PDB Template : Co-crystal structure of Axitinib with VEGFR-2 (PDB: 4AG8).

- Key Interactions : Hydrogen bonding with Cys919 and hydrophobic packing in the ATP-binding pocket .

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of the indazole-thioether motif in aqueous environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.